2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one
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Overview
Description
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of trifluoromethylated benzothiopyrans. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzothiopyran ring system. The trifluoromethyl group is known for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic molecules, making it a valuable functional group in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzothiopyran precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of a solvent like tetrahydrofuran (THF) and a catalyst such as tetrabutylammonium fluoride (TBAF) to facilitate the nucleophilic trifluoromethylation process .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one may involve large-scale trifluoromethylation reactions using cost-effective and environmentally friendly reagents. Sodium trifluoroacetate and sodium trifluoromethanesulfinate (CF3SO2Na) are commonly used as trifluoromethylating agents in industrial settings due to their availability and low toxicity .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiopyran derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with improved stability and performance
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity . The compound may inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects.
Comparison with Similar Compounds
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one can be compared with other trifluoromethylated compounds such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its metabolic stability.
The uniqueness of this compound lies in its benzothiopyran ring system, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.
Properties
CAS No. |
156909-12-5 |
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Molecular Formula |
C10H5F3OS |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)thiochromen-4-one |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H |
InChI Key |
QPIMCPAISITSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)C(F)(F)F |
Origin of Product |
United States |
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